(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to interact with various targets such as dna gyrase and tubulin .
Mode of Action
Compounds with similar structures have been reported to inhibit dna gyrase and bind to the colchicine binding site of tubulin , disrupting its polymerization .
Biochemical Pathways
Inhibition of dna gyrase can disrupt dna replication and transcription , and disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the concentration of the compound, the type of cells it interacts with, and the duration of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the cyclopropylsulfonyl group, and coupling with the methoxypyridinyl moiety. Common reagents used in these reactions include cyclopropylsulfonyl chloride, piperazine, and 2-methoxypyridine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-chloropyridin-3-yl)methanone
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-fluoropyridin-3-yl)methanone
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methylpyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a drug candidate or a reagent in organic synthesis.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-21-13-12(3-2-6-15-13)14(18)16-7-9-17(10-8-16)22(19,20)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPBWVKGUZVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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